n-(2-Fluorophenyl)hydrazinecarbothioamide
Overview
Description
N-(2-Fluorophenyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) and a carbothioamide functionality (-CSNH2), which can interact with various metals and organic molecules to form complexes or undergo chemical reactions. Although the provided papers do not directly discuss N-(2-Fluorophenyl)hydrazinecarbothioamide, they do provide insights into the behavior and applications of structurally related hydrazinecarbothioamides.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of an isothiocyanate with hydrazine hydrate, as seen in the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide . This method can be adapted to synthesize N-(2-Fluorophenyl)hydrazinecarbothioamide by using 2-fluoroisothiocyanatobenzene as the starting material. The reaction conditions, such as solvent choice and temperature, can significantly affect the yield and purity of the product.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is influenced by the substituents on the phenyl ring. Single crystal X-ray diffraction is a common technique used to determine the crystal structures of these compounds, as demonstrated in the study of various metal coordination compounds involving hydrazinecarbothioamide ligands . The molecular modeling and atomic charges of heteroatoms in these compounds can be performed using computational software, providing insights into their structural properties and reactivity .
Chemical Reactions Analysis
Hydrazinecarbothioamides can participate in various chemical reactions, including condensation with aldehydes to form Schiff bases and complexation with metal ions . These reactions are influenced by factors such as the electronic properties of the substituents and the reaction conditions. The resulting products can exhibit interesting properties, such as fluorescence in the presence of specific metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamides, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic methods, including IR, UV-Vis, NMR, and mass spectrometry, are used to characterize these compounds . The coordination of ligands to metal ions can be confirmed by shifts in the IR spectra, indicating the formation of metal-ligand bonds . Additionally, these compounds can exhibit biological activities, such as antimicrobial and anticonvulsant effects , which are assessed through various bioassays.
Scientific Research Applications
Anticonvulsant Activity
n-(2-Fluorophenyl)hydrazinecarbothioamide derivatives have been explored for their anticonvulsant properties. In a study by Tripathi et al. (2012), novel derivatives of this compound were synthesized and evaluated in various seizure models. One such compound, 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide, exhibited significant anticonvulsant activity and neurotoxicity profiles, demonstrating potential as a treatment for epilepsy (Tripathi, Kumar, Singh, & Stables, 2012).
Potential Anti-Virulence Agents
Compounds containing n-(2-Fluorophenyl)hydrazinecarbothioamide have been synthesized and investigated for their anti-virulence properties. Bărbuceanu et al. (2018) synthesized and characterized novel 1,2,4-triazoles and 1,3,4-thiadiazoles with the fluorine atom, which were evaluated for toxicity using Daphnia magna, suggesting applications in bioactive substance development (Bărbuceanu et al., 2018).
Targeting Breast Cancer Cells
Another significant application of n-(2-Fluorophenyl)hydrazinecarbothioamide derivatives is in targeting HER-2 overexpressed breast cancer cell lines. Bhat et al. (2015) synthesized lead derivatives and evaluated their in vitro efficacy against breast cancer cells, with one compound demonstrating higher potency compared to the standard drug 5-fluorouracil, indicating potential in cancer therapy (Bhat et al., 2015).
Fluorescent Probes
This compound has also been utilized in the development of fluorescent probes. For example, Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine, a compound related to n-(2-Fluorophenyl)hydrazinecarbothioamide, in environmental and biological samples, showcasing its utility in chemical sensing and environmental monitoring (Zhu et al., 2019).
Antitumor Properties
Compounds derived from n-(2-Fluorophenyl)hydrazinecarbothioamide have shown promising antitumor properties. Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with derivatives of this compound and found that they exhibited significant activity against the HCT 116 human colorectal cell line, suggesting their potential application in chemotherapy (Hussein et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(2-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLAERJMLKDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353220 | |
Record name | N-(2-Fluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Fluorophenyl)hydrazinecarbothioamide | |
CAS RN |
38985-72-7 | |
Record name | 38985-72-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Fluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Fluorophenyl)-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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